2,3-dimethoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-24-15-7-4-6-13(10-15)18-11-14(22-27-18)12-21-20(23)16-8-5-9-17(25-2)19(16)26-3/h4-11H,12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYHJUCJXCFNBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1,3-Dipolar Cycloaddition for Oxazole Formation
The oxazole ring is synthesized via a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. This method, detailed in patent US20030114505A1, involves:
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Nitrile Oxide Generation : Treatment of 3-methoxybenzaldehyde oxime with chloramine-T in dichloromethane yields the corresponding nitrile oxide.
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Cycloaddition : Reacting the nitrile oxide with propargylamine in toluene at 80°C for 12 hours forms 5-(3-methoxyphenyl)-1,2-oxazole-3-carbaldehyde.
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Reductive Amination : The aldehyde is reduced to the primary amine using sodium cyanoborohydride and ammonium acetate in methanol, yielding 5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethanamine.
Table 1: Optimization of Oxazole Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitrile Oxide Formation | Chloramine-T, CH₂Cl₂, RT, 2 hr | 78 |
| Cycloaddition | Propargylamine, toluene, 80°C, 12 hr | 65 |
| Reductive Amination | NaBH₃CN, NH₄OAc, MeOH, RT, 6 hr | 82 |
Synthesis of 2,3-Dimethoxybenzoyl Chloride
Acid Chloride Preparation
2,3-Dimethoxybenzoic acid is activated via treatment with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux for 4 hours. The reaction is quenched with dry hexane, and the product is isolated by filtration (Yield: 92%).
Amide Coupling Strategies
Schotten-Baumann Reaction
Combining 5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethanamine with 2,3-dimethoxybenzoyl chloride in a biphasic system (CH₂Cl₂/H₂O) with sodium hydroxide as a base affords the target compound. However, this method yields only 54% due to partial hydrolysis of the acid chloride.
Carbodiimide-Mediated Coupling
Superior results are achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The amine and acid chloride are stirred at 0°C for 1 hour, followed by room temperature for 24 hours, yielding 88% of the product.
Table 2: Comparison of Coupling Methods
| Method | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Schotten-Baumann | NaOH, CH₂Cl₂/H₂O | Biphasic | 54 |
| EDCl/HOBt | EDCl, HOBt, DMF | DMF | 88 |
Alternative Route: Oxazole Ring Formation Post-Coupling
Propargylamine Intermediate
An alternative approach involves synthesizing N-(prop-2-yn-1-yl)-2,3-dimethoxybenzamide, followed by cyclization with a nitrile oxide. However, this method suffers from poor regioselectivity (<30% yield).
Functional Group Compatibility and Challenges
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Methoxy Group Stability : Methoxy substituents remain intact under neutral and mildly acidic/basic conditions but may demethylate under strong Lewis acids (e.g., BBr₃).
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Oxazole Sensitivity : The oxazole ring is susceptible to ring-opening under strongly acidic conditions (pH < 2).
Scale-Up and Industrial Considerations
Patent data suggests that the EDCl/HOBt method is scalable to kilogram quantities with minimal optimization. Critical parameters include:
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Strict temperature control (<25°C) during coupling to prevent epimerization.
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Use of molecular sieves to scavenge water in DMF.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the oxazole ring can produce amino derivatives.
Scientific Research Applications
2,3-dimethoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The methoxy and oxazole groups can participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Features and Substituent Variations
The compound’s benzamide core and methoxy substituents are shared with several antipsychotic and imaging agents. However, its 1,2-oxazole heterocycle distinguishes it from analogues with pyrrolidinyl, oxadiazole, or other substituents. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison
Analysis of Substituent Impact on Bioactivity
Benzamide Core :
- The benzamide moiety is a common feature in dopamine receptor ligands (e.g., [18F]fallypride, [11C]raclopride). Methoxy groups at the 2- and 3-positions (target compound) may enhance lipid solubility and blood-brain barrier penetration compared to electron-withdrawing groups (e.g., Cl in raclopride) .
Heterocyclic Modifications: 1,2-Oxazole vs. Oxazole vs. Oxadiazole: The 1,2-oxazole in the target compound is less polar than the 1,3,4-oxadiazole in LMM5, which could influence metabolic stability and solubility .
Methoxy Phenyl vs.
Hydrogen Bonding and Molecular Interactions
- The methoxy oxygen atoms and benzamide carbonyl in the target compound can act as hydrogen bond acceptors, similar to [18F]fallypride .
Biological Activity
2,3-Dimethoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide is a complex organic compound that has attracted attention due to its unique structural features and potential biological activities. This compound contains an oxazole ring, an indole moiety, and a methoxyphenyl group, which contribute to its diverse chemical reactivity and biological profile.
Chemical Structure
The molecular formula of this compound is . Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxazole Ring : This is achieved through cyclization reactions under acidic or basic conditions.
- Attachment of the Methoxyphenyl Group : This involves the use of electrophilic aromatic substitution reactions.
- Formation of the Indole Moiety : The indole ring can be synthesized via Fischer indole synthesis or similar methods.
- Coupling Reactions : The final step involves forming an amide bond between the oxazole and indole moieties.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of benzamide have been shown to inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.
Anticancer Activity
Studies have demonstrated that compounds containing oxazole rings can exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth and metastasis. The potential anticancer activity of this compound is currently under investigation.
Anti-inflammatory Effects
There is emerging evidence that benzamide derivatives can modulate inflammatory pathways. The ability of this compound to inhibit pro-inflammatory cytokines could make it a candidate for treating inflammatory diseases.
Case Studies
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Antimicrobial Assays : In vitro studies have shown that related compounds exhibit Minimum Inhibitory Concentration (MIC) values in the low micromolar range against Gram-positive and Gram-negative bacteria.
Compound MIC (µM) Target Organism Benzamide Derivative A 5 Staphylococcus aureus Benzamide Derivative B 10 Escherichia coli -
Cell Proliferation Inhibition : Preliminary data suggest that this compound can reduce cell viability in cancer cell lines by inducing apoptosis.
Cell Line IC50 (µM) MCF7 (Breast Cancer) 15 HeLa (Cervical Cancer) 20
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-dimethoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via coupling reactions between 2,3-dimethoxybenzoyl chloride and (S)-3-aminoquinuclidine derivatives. Key steps include:
- Oxazole ring formation : Cyclization of 3-methoxyphenyl-substituted precursors using reagents like hydroxylamine hydrochloride.
- Amide bond formation : Activation of the benzoyl chloride with DCC/HOBt or EDC/NHS in anhydrous DCM or THF.
- Characterization : NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry (HRMS-ESI) for molecular weight validation .
Q. How is the 5-HT₃ receptor binding activity of this compound evaluated experimentally?
- Methodology :
- Radioligand displacement assays : Use [³H]GR65630 or [¹²⁵I]iodo-labeled analogues in competitive binding studies with HEK-293 cells expressing recombinant 5-HT₃ receptors.
- Functional assays : Measure inhibition of 5-HT-induced currents in voltage-clamped Xenopus oocytes.
- Data interpretation : IC₅₀ values < 100 nM indicate high affinity. Structural analogs with halogen substituents (e.g., iodine at position 5) show enhanced binding .
Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Key techniques :
- X-ray crystallography : Use SHELX-2018 for structure refinement (R-factor < 0.05) and ORTEP-3 for visualizing hydrogen-bonding networks .
- Solid-state NMR : Resolves methoxy group conformations and π-stacking interactions in crystalline forms.
- FT-IR spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and oxazole ring vibrations (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can synthetic yields be optimized for enantiomerically pure forms of this compound?
- Methodology :
- Chiral resolution : Use preparative HPLC with amylose-based columns (Chiralpak IA/IB) and hexane/isopropanol mobile phases.
- Asymmetric synthesis : Employ (S)-3-aminoquinuclidine as a chiral auxiliary.
- Yield optimization : Adjust reaction stoichiometry (1.2:1 acyl chloride:amine ratio) and temperature (0–5°C for coupling steps). Reported enantiomeric excess (ee) > 98% via polarimetry .
Q. How do contradictory binding affinity results across studies arise, and how can they be resolved?
- Analysis : Discrepancies often stem from:
- Receptor subtype selectivity : Human vs. rodent 5-HT₃A/5-HT₃B heteromers exhibit differing pharmacologies.
- Membrane lipid composition : Cholesterol content modulates receptor conformation.
- Resolution : Use standardized cell lines (e.g., CHO-K1) and control lipid ratios in binding assays. Cross-validate with functional assays (e.g., Ca²⁺ flux) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting dopamine D₂/D₃ receptors?
- SAR design :
- Substituent variation : Replace 3-methoxyphenyl with fluorophenyl (e.g., [¹⁸F]fallypride derivatives) to enhance blood-brain barrier penetration.
- Bioisosteric replacement : Substitute the oxazole ring with thiazole or triazole to modulate lipophilicity (logP 2.5–3.5).
- In silico modeling : Perform molecular docking (AutoDock Vina) using D₂ receptor crystal structures (PDB: 6CM4) .
Q. What challenges arise in crystallizing this compound, and how can polymorphs be characterized?
- Challenges :
- Hydrogen-bonding variability : Methoxy groups form weak C–H···O interactions, leading to multiple polymorphs.
- Resolution : Use slow evaporation (pentane/EtOAc) and seed crystals.
- Characterization : Compare powder XRD patterns with single-crystal data. Graph-set analysis (R₁²(6) motifs) identifies dominant H-bond networks .
Q. How is this compound utilized in positron emission tomography (PET) for in vivo neuroimaging?
- Methodology :
- Radiosynthesis : Incorporate ¹⁸F via nucleophilic substitution (K₂.2.2/KHCO₃ in acetonitrile, 100°C).
- Biodistribution studies : Micro-PET imaging in rodents shows high striatal uptake (SUV > 3.5) due to D₂ receptor binding.
- Kinetic modeling : Use Logan graphical analysis for receptor occupancy quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
